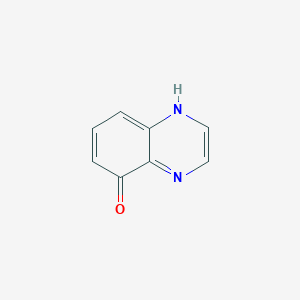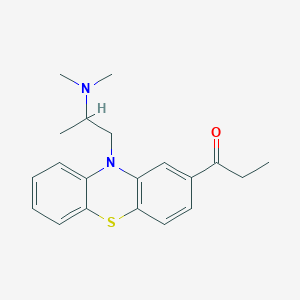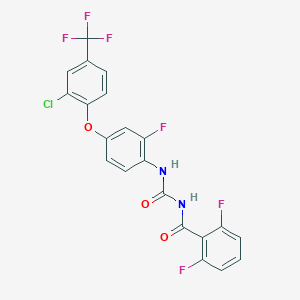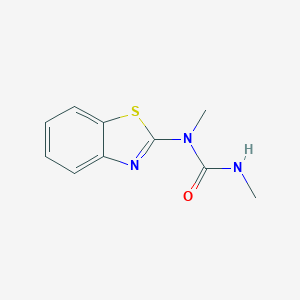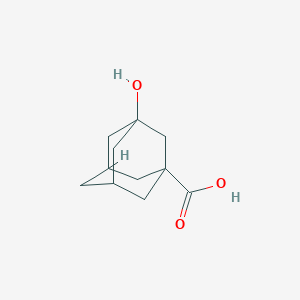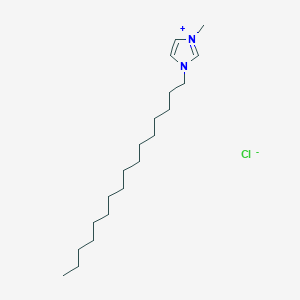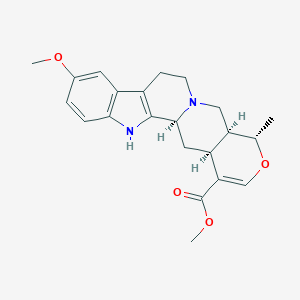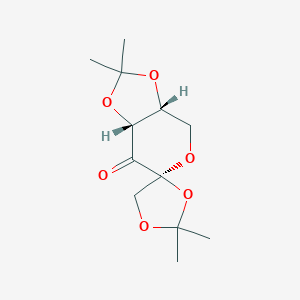
Shi Epoxidation Diketal Catalyst
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Shi Epoxidation Diketal Catalyst is a high-quality catalyst designed for various applications in industries such as raw materials, drugs, and chemicals . It is a fructose-derived organocatalyst that allows the synthesis of epoxides from various alkenes using Oxone as the primary oxidant .
Synthesis Analysis
The Shi Epoxidation Diketal Catalyst can be synthesized in two steps from the very cheap chiral starting material D-fructose by ketalization and oxidation . The catalyst discovered by Yian Shi is derived from D-fructose and has a stereogenic center close to the reacting center (ketone). The rigid six-membered ring structure of the catalyst and adjacent quaternary ring group minimizes epimerization of this stereocenter .Molecular Structure Analysis
The Shi Epoxidation Diketal Catalyst has an empirical formula of C12H18O6 . The catalyst is believed to proceed via a dioxirane intermediate, generated from the catalyst ketone by Oxone .Chemical Reactions Analysis
The Shi Epoxidation allows the synthesis of epoxides from various alkenes using a fructose-derived organocatalyst with Oxone as the primary oxidant . The reaction is believed to proceed via a dioxirane intermediate, generated from the ketone catalyst by Oxone .Physical And Chemical Properties Analysis
The Shi Epoxidation Diketal Catalyst has a molecular weight of 258.27 . It has an optical activity of [α]20/D −120.9°, c = 1 in chloroform . The melting point is 102-104 °C (lit.) .Aplicaciones Científicas De Investigación
- Field : Organic Chemistry
- Summary : D-Epoxone is used for the enantioselective epoxidation of alkenes . This process introduces an epoxy group into organic compounds .
- Method : The process involves the use of a ketone-derived organocatalyst based on D-fructose . The reaction is conducted in buffered, often biphasic mixtures with phase transfer catalysts .
- Results : The method allows for good to excellent yields and selectivities .
- Field : Pharmaceutical Chemistry
- Summary : D-Epoxone is involved in the synthesis of Irciniastatin (A and B), which are used as antitumor compounds .
- Results : The outcome is the production of Irciniastatin (A and B), which show promise as anticancer agents .
- Field : Industrial Chemistry
- Summary : D-Epoxone is used in the synthesis of fine chemicals and pharmaceutical intermediates .
- Results : The outcome is the production of various fine chemicals and pharmaceutical intermediates .
Enantioselective Epoxidation of Alkenes
Synthesis of Irciniastatin (A and B)
Synthesis of Fine Chemicals and Pharmaceutical Intermediates
Industrial Production of Specialty Chemicals
- Field : Organic Chemistry
- Summary : D-Epoxone is used for the catalytic asymmetric epoxidation of alkenes . This process introduces an epoxy group into organic compounds .
- Method : The process involves the use of a ketone-derived organocatalyst based on D-fructose . The reaction is conducted in buffered, often biphasic mixtures with phase transfer catalysts .
- Results : The method allows for good to excellent yields and selectivities .
- Field : Pharmaceutical Chemistry
- Summary : D-Epoxone is involved in the synthesis of chiral thiosulfonate derivatives . These derivatives have been of interest for the past three decades .
- Results : The outcome is the production of enantiomerically pure, functionalized, sterically demanding thiosulfonates .
Catalytic Asymmetric Epoxidation of Alkenes
Synthesis of Chiral Thiosulfonate Derivatives
Safety And Hazards
Direcciones Futuras
The Shi Epoxidation Diketal Catalyst represents an early example of organocatalysis . It is notable for its use of a non-metal catalyst . The Shi epoxidation involves treating alkenes with Oxone (potassium peroxymonosulfate) in the presence of the Shi catalyst . The reaction is believed to proceed via a dioxirane intermediate generated from the ketone catalyst by the Oxone .
Propiedades
IUPAC Name |
(3'aR,4S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWWFWFVSWOTLP-RWYTXXIDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@]2(O1)C(=O)[C@H]3[C@@H](CO2)OC(O3)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428499 |
Source


|
| Record name | D-Epoxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Epoxone | |
CAS RN |
18422-53-2 |
Source


|
| Record name | D-Epoxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

